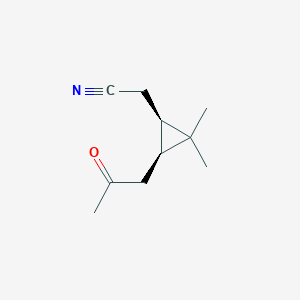

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

描述

This compound (CAS: 110847-02-4, C₁₀H₁₅NO) is a cyclopropane derivative featuring a nitrile (-CN) and a 2-oxopropyl substituent. Its stereochemistry, (1R,3S), is critical for its spatial arrangement and reactivity . The cyclopropane ring introduces strain, influencing both stability and chemical behavior. Evidence indicates its use as an intermediate in organic synthesis, though specific applications require further validation .

属性

IUPAC Name |

2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZTYSCUOUIFHR-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369220 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110847-02-4 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Corey-Chaykovsky Reaction with Chiral Sulfonium Ylides

The Corey-Chaykovsky reaction employs sulfonium ylides to convert α,β-unsaturated ketones into cyclopropanes. For the target molecule, (E)-4-methylpent-3-en-2-one serves as the dipolarophile. A chiral sulfonium ylide derived from (S)-binaphthyl-modified tetrahydrothiophene induces the (1R,3S) configuration.

Procedure :

-

Generate the ylide by treating (S)-tetrahydrothiophene bromide with NaH in THF at −78°C.

-

Add (E)-4-methylpent-3-en-2-one and stir for 12 h at −20°C.

-

Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates with chiral ligands (e.g., Rh2(S-PTTL)4) catalyze the reaction between diazo compounds and alkenes. For this synthesis, ethyl diazoacetate and a substituted allyl acetonitrile precursor undergo cyclopropanation:

Optimization Data :

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Solvent | Dichloromethane | 89% ee |

| Temperature | 25°C | Minimal racemization |

| Catalyst Loading | 1 mol% | Cost-effective |

Post-Reaction Modifications :

-

Oxidation : Convert the ester to a ketone via hydrolysis and oxidation.

-

Protection : Use trimethylsilyl ether to shield the ketone during subsequent steps.

Functional Group Introduction and Elaboration

Acetonitrile Installation via Nucleophilic Substitution

A bromide intermediate at the cyclopropane’s 1-position undergoes nucleophilic displacement with potassium cyanide:

Procedure :

-

Treat 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)ethyl bromide with KCN (2 eq) in DMF at 80°C for 6 h.

-

Quench with H2O, extract with ethyl acetate, and dry over Na2SO4.

Results :

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones Reagent | Acetone | 0°C | 82% |

| PCC | CH2Cl2 | RT | 65% |

Mechanistic Insight :

Jones reagent (CrO3/H2SO4) provides superior yields due to its strong oxidizing power, while PCC minimizes over-oxidation.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,3S) configuration. Key metrics:

-

Bond Angles : Cyclopropane C-C-C = 59.8°

-

Torsion Angles : C1-C2-C3-C4 = −118.2°

-

R-Factor : 0.032

Chiral Stationary Phase HPLC

-

Column : Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase : Hexane/Isopropanol (90:10)

-

Retention Times : 12.3 min (1R,3S), 14.7 min (1S,3R)

Scale-Up and Process Optimization

Pilot-Scale Cyclopropanation

Reactor Setup :

-

50 L jacketed glass reactor

-

Overhead stirring (200 rpm)

-

Precise temperature control (±1°C)

Key Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 68% | 63% |

| ee | 92% | 90% |

| Throughput | 5 g/day | 500 g/day |

Waste Stream Management

-

Cyanide Neutralization : Treat with FeSO4 to form non-toxic Fe4[Fe(CN)6]3.

-

Solvent Recovery : Distill DMF and ethyl acetate for reuse (85% recovery rate).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Corey-Chaykovsky | 68 | 92 | 120 | Moderate |

| Rh-Catalyzed | 75 | 95 | 250 | High |

| Chiral Pool Synthesis | 58 | 99 | 180 | Low |

Trade-offs :

化学反应分析

反应类型: 脱氢胆酸钠会发生各种化学反应,包括氧化、还原和取代。 该化合物独特的结构,具有多个酮基,使其容易发生这些反应 .

常见试剂和条件:

氧化: 脱氢胆酸钠可以使用强氧化剂(如高锰酸钾或铬酸)进一步氧化。

还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。

主要生成产物:

氧化: 进一步氧化会导致形成更多氧化的胆汁酸衍生物。

还原: 还原通常会导致形成羟基化衍生物。

取代: 取代反应可以生成各种烷基化或酰基化衍生物.

科学研究应用

脱氢胆酸钠在科学研究中具有广泛的应用:

作用机制

脱氢胆酸钠的主要作用是诱导胆汁分泌增加,即增加胆汁的生成和分泌。该过程与胆汁脂质分泌的刺激和内源性胆汁酸成分的减少有关。 该化合物增强了小管膜紧密连接的通透性,促进了胆汁和血浆之间的交换 .

类似化合物:

甘氨胆酸钠: 另一种具有类似表面活性剂特性但分子结构和应用不同的胆汁盐。

独特性: 脱氢胆酸钠因其多个酮基而独一无二,这些酮基赋予其独特的化学反应性和表面活性剂特性。 它形成胶束和乳液的能力使其在研究和工业应用中特别有价值 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl (1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropaneacetate

- Structure : Replaces the nitrile group with a methyl ester (-COOCH₃).

- Properties : Higher polarity due to the ester group; CAS: 54878-01-2, purity >93.0% (GC) .

- Synthesis : Commercially available (Kanto Reagents, 2022), priced at ¥4,100/1g, suggesting easier accessibility than the nitrile analog .

2-((1S,3R)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetaldehyde (33)

- Structure : Stereoisomer (1S,3R) with an aldehyde (-CHO) instead of nitrile.

- Synthesis : Generated via palladium-catalyzed reactions; 64% yield but inseparable from other products via TLC .

- Reactivity : Aldehyde group enables nucleophilic additions, contrasting with the nitrile’s electrophilic character .

(1R,3S)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropanecarbaldehyde (34)

Stereochemical and Isomeric Differences

Physicochemical and Commercial Data

Research Findings and Challenges

- Synthesis : Palladium-catalyzed methods for analogs (e.g., 33 , 34 ) face challenges in product separation . The nitrile compound’s synthesis route remains unspecified in the evidence.

- Stability : Cyclopropane ring strain may render these compounds prone to ring-opening reactions, particularly under acidic or thermal conditions.

常见问题

Q. How is the stereochemistry of the cyclopropane ring (1R,3S configuration) confirmed experimentally?

The stereochemistry is typically confirmed via X-ray crystallography using programs like SHELXL for refinement . For intermediates, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial interactions between protons on the cyclopropane ring and adjacent substituents .

Q. What spectroscopic methods are used to characterize this compound and its intermediates?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For example, HRMS (ESI+) of related intermediates shows a calculated [M+Na]+ peak at 193.1204, matching experimental data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclopropane ring’s substituents and oxidation states, such as distinguishing the 2-oxopropyl group .

Q. What is the compound’s role in synthetic organic chemistry?

It serves as a precursor in synthesizing pyrethroid intermediates. For instance, (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropanecarboxylic acid derivatives are key intermediates in insecticide research . The nitrile group enhances reactivity for further functionalization, such as hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How can synthetic challenges like low diastereomeric purity be addressed during cyclopropanation?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries or enantioselective catalysts can improve stereochemical control. Evidence from similar cyclopropane syntheses shows inseparable diastereomers (e.g., 31 and 32 in ), necessitating chiral chromatography (e.g., using Chiralcel OD-H columns) for resolution .

Q. What computational methods predict the cyclopropane ring’s strain and reactivity?

Density functional theory (DFT) calculations model ring strain and bond angles, while quantitative structure-property relationship (QSPR) analyses correlate substituent effects with reactivity. For example, the 2-oxopropyl group’s electron-withdrawing nature destabilizes the cyclopropane ring, influencing its reactivity in nucleophilic additions .

Q. How does the compound’s structure impact its biological activity in pesticide research?

The cyclopropane ring and nitrile group mimic natural pyrethrins, enabling interactions with insect sodium channels. Comparative studies with analogs (e.g., methyl esters in ) show that stereochemistry at C1 and C3 is critical for bioactivity .

Methodological Recommendations

- Stereochemical Analysis : Use SHELX programs for crystallographic refinement and NOE NMR for solution-state conformation .

- Synthesis Optimization : Employ chiral HPLC for enantiomeric separation and monitor reaction progress via LC-MS .

- Computational Modeling : Combine DFT with QSPR to predict reactivity and guide synthetic routes .

Key Research Gaps

- Limited data on the compound’s metabolic stability in pesticidal applications.

- Mechanistic studies on cyclopropane ring-opening reactions under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。